molecular formula C10H7N3O2 B2422398 2-(3-Nitrophenyl)pyrimidine CAS No. 69491-52-7

2-(3-Nitrophenyl)pyrimidine

Cat. No.: B2422398
CAS No.: 69491-52-7
M. Wt: 201.185
InChI Key: IUKRCJBHJYYSSK-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a nitrophenyl group attached to the second position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA.

Mechanism of Action

Target of Action

2-(3-Nitrophenyl)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, the primary targets of this compound are likely these inflammatory mediators.

Mode of Action

Based on the known activities of pyrimidine derivatives, it can be inferred that this compound interacts with its targets (inflammatory mediators) and inhibits their expression and activities . This results in an anti-inflammatory response.

Biochemical Pathways

Pyrimidines, including this compound, are involved in various biochemical pathways. They are synthesized from simple molecules such as CO2, amino acids, and tetrahydrofolate via the de novo pathway . The inhibition of inflammatory mediators by pyrimidines affects the inflammatory response pathway, leading to downstream effects such as reduced inflammation .

Pharmacokinetics

Most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to this compound, were predicted to have good pharmacokinetics properties in a theoretical kinetic study

Result of Action

The primary result of the action of this compound is the inhibition of inflammatory mediators, leading to an anti-inflammatory response . This can have various molecular and cellular effects, such as reduced inflammation and pain relief.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)pyrimidine typically involves the reaction of 3-nitrobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring. The general reaction conditions include refluxing the reactants in ethanol for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and solvents to improve the overall process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)pyrimidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 2-(3-Aminophenyl)pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrimidine derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)pyrimidine: Similar structure but with the nitro group at the para position.

    2-(2-Nitrophenyl)pyrimidine: Similar structure but with the nitro group at the ortho position.

    2-(3-Aminophenyl)pyrimidine: Reduction product of 2-(3-Nitrophenyl)pyrimidine.

Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para positions, resulting in distinct properties and applications.

Properties

IUPAC Name

2-(3-nitrophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKRCJBHJYYSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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